1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

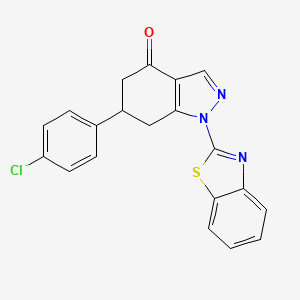

The compound 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic molecule featuring a fused indazolone core substituted with a benzothiazole group at position 1 and a 4-chlorophenyl moiety at position 4. The indazol-4-one scaffold is well-studied for its tautomeric behavior, where computational studies have shown that the keto form (4H-indazol-4-one) is more stable than enol tautomers due to aromatic stabilization .

Properties

Molecular Formula |

C20H14ClN3OS |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C20H14ClN3OS/c21-14-7-5-12(6-8-14)13-9-17-15(18(25)10-13)11-22-24(17)20-23-16-3-1-2-4-19(16)26-20/h1-8,11,13H,9-10H2 |

InChI Key |

KWNXXGRQAAPISD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective synthesis .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in enzyme inhibition and as a probe for biological assays.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they generally involve key signaling cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold: Indazol-4-One Derivatives

The indazol-4-one core is shared with compounds like 1,5,6,7-tetrahydro-4H-indazol-4-one and its methyl-substituted derivatives (e.g., 6,6-dimethyl and 3-methyl analogs). Density functional theory (DFT) studies reveal that substituents on the indazolone ring influence tautomeric stability. For example:

- 1,5,6,7-Tetrahydro-4H-indazol-4-one (1) : The unsubstituted form has a tautomeric energy difference of ~2.5 kcal/mol favoring the keto form.

- 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (2) : Methyl groups at position 6 increase steric hindrance, reducing conformational flexibility but stabilizing the keto tautomer by ~3.1 kcal/mol .

Table 1: Tautomeric Stability of Indazol-4-One Derivatives

| Compound | Substituents | ΔE (Kcal/mol, Keto vs. Enol) |

|---|---|---|

| 1 (Unsubstituted) | None | +2.5 |

| 2 | 6,6-Dimethyl | +3.1 |

| 3 | 3-Methyl | +2.8 |

| Target Compound | 1-Benzothiazolyl, 6-PhCl | Not Computed |

The target compound’s benzothiazole and 4-chlorophenyl groups likely further stabilize the keto form through resonance and inductive effects, though explicit computational data is unavailable.

Substituent Effects: Benzothiazole vs. Benzimidazole

Replacing the benzothiazole group with a benzimidazole moiety (as in 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one ) alters electronic and steric profiles:

- Benzothiazole : The sulfur atom enhances π-π stacking and participates in weak hydrogen bonds (C–H⋯S).

Table 2: Substituent Comparison

| Property | Benzothiazole Substituent | Benzimidazole Substituent |

|---|---|---|

| Hydrogen Bonding Capacity | Weak (C–H⋯S/N) | Strong (N–H⋯N/O) |

| π-π Stacking Efficiency | High (planar, conjugated) | Moderate (non-planar NH group) |

| Metabolic Stability | Higher (resistant to oxidation) | Lower (NH susceptible to enzymes) |

Halogen Substituents: Chlorophenyl vs. Bromophenyl

The 4-chlorophenyl group in the target compound can be compared to bromophenyl analogs (e.g., 1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine ). Crystallographic studies show:

Table 3: Halogen Effects on Crystal Packing

| Halogen | Unit Cell Volume (ų) | Dominant Interactions |

|---|---|---|

| Cl | ~1,450 | C–H⋯Cl, π-π stacking |

| Br | ~1,500 | C–H⋯Br, enhanced π-π interactions |

Pharmacological Analogues

The patent literature includes related compounds such as 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...}pyridine-2-carboxylic acid, which shares the benzothiazolylamino motif. These analogs often exhibit improved kinase inhibition or antimicrobial activity due to the benzothiazole group’s ability to chelate metal ions or bind hydrophobic enzyme pockets .

Biological Activity

1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which have been studied for their inhibitory effects on various enzymes and their potential therapeutic applications.

The chemical formula for this compound is with a molecular weight of 302.78 g/mol. The structural representation includes a benzothiazole moiety and a chlorophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C15H11ClN2OS |

| Molecular Weight | 302.78 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Inhibition of Human Neutrophil Elastase (HNE)

Research indicates that compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibit potent inhibitory activity against human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases and cancer. A study reported that derivatives of this scaffold had Ki values in the low nanomolar range (6–35 nM), indicating strong inhibitory potency .

Mechanism of Action:

Kinetic studies demonstrated that these compounds act as competitive inhibitors of HNE. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Antimicrobial Activity

The benzothiazole derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that several derivatives possess significant activity against various bacterial strains. For instance, compounds derived from the benzothiazole structure exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Benzothiazole Moiety: This component is crucial for bioactivity due to its ability to interact with biological targets.

- Chlorophenyl Substitution: The presence of chlorine enhances lipophilicity and may improve binding affinity to target proteins.

- Tetrahydroindazole Core: This scaffold is essential for maintaining the structural integrity necessary for enzyme inhibition.

Study on HNE Inhibitors

In a study focusing on HNE inhibitors derived from the tetrahydroindazole scaffold, several compounds were synthesized and evaluated for their inhibitory activity. The results indicated that modifications at specific positions on the indazole ring significantly influenced biological activity. For example:

| Compound ID | Ki (nM) | Structural Modification |

|---|---|---|

| Compound A | 6 | Unsubstituted indazole |

| Compound B | 15 | Methyl substitution at position 5 |

| Compound C | 35 | Ethyl substitution at position 6 |

This data highlights the importance of structural modifications in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.